molecular formula C19H20O B12517674 1,7-Diphenylbicyclo[2.2.1]heptan-7-ol CAS No. 656259-98-2

1,7-Diphenylbicyclo[2.2.1]heptan-7-ol

Cat. No.: B12517674
CAS No.: 656259-98-2
M. Wt: 264.4 g/mol
InChI Key: GTVUWGGYPKXLAU-UHFFFAOYSA-N
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Description

1,7-Diphenylbicyclo[221]heptan-7-ol is a bicyclic compound characterized by its unique structure, which includes two phenyl groups attached to a bicycloheptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diphenylbicyclo[2.2.1]heptan-7-ol typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a suitable diene and a dienophile, followed by subsequent functionalization, can yield the desired compound. For instance, the reaction of a phenyl-substituted diene with a bicyclic dienophile under controlled conditions can produce this compound .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Diels-Alder reaction using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,7-Diphenylbicyclo[2.2.1]heptan-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

1,7-Diphenylbicyclo[2.2.1]heptan-7-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7-Diphenylbicyclo[2.2.1]heptan-7-ol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modulating their activity. The phenyl groups may also participate in π-π interactions with aromatic residues in proteins, further influencing its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Diphenylbicyclo[2.2.1]heptan-7-ol is unique due to the presence of two phenyl groups, which impart distinct chemical and physical properties. These phenyl groups enhance the compound’s ability to participate in aromatic interactions, making it valuable for specific applications in organic synthesis and material science.

Properties

CAS No.

656259-98-2

Molecular Formula

C19H20O

Molecular Weight

264.4 g/mol

IUPAC Name

1,7-diphenylbicyclo[2.2.1]heptan-7-ol

InChI

InChI=1S/C19H20O/c20-19(16-9-5-2-6-10-16)17-11-13-18(19,14-12-17)15-7-3-1-4-8-15/h1-10,17,20H,11-14H2

InChI Key

GTVUWGGYPKXLAU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C2(C3=CC=CC=C3)O)C4=CC=CC=C4

Origin of Product

United States

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